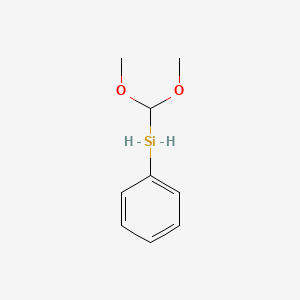

Dimethoxymethyl(phenyl)silane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a colorless or yellowish transparent liquid with a molecular weight of 182.29 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Vorbereitungsmethoden

Dimethoxymethyl(phenyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of methyltrimethoxysilane with phenylmagnesium bromide . Another method includes the reaction of sodium metal particles with chlorobenzene and methyltrimethoxysilane in the presence of 15-crown-5 as a catalyst . The reaction is carried out at 38°C for 2 hours, followed by filtration and vacuum distillation to obtain the product with an 87% yield .

Analyse Chemischer Reaktionen

Reductive Silylation with Lithium and Trimethylsilyl Chloride

Dimethoxymethyl(phenyl)silane undergoes Birch-type reductive silylation when treated with lithium metal in tetrahydrofuran (THF) and excess chlorotrimethylsilane (Me₃SiCl). This reaction produces two primary products:

-

Dimethoxymethyl(Ttc)silane (Ttc = 3,4,5,6-tetrakis(trimethylsilyl)cyclohexen-1-yl) in 45% yield.

-

Diastereomeric 2-[2,2-bis(trimethylsilyl)ethylidene]-1-methoxy-1-methyl-3,4,5-tris(trimethylsilyl)silolane isomers (2a , 2b ) in 20% and 8% yields, respectively, via an unexpected ring contraction from six- to five-membered silacycles .

The reaction mechanism involves:

-

Electron transfer from Li to the phenyl ring.

-

Silylation of the reduced intermediate by Me₃SiCl.

X-ray crystallography confirmed the structures of 2a and 2b , revealing distorted chair conformations in the silolane rings .

Hydrolysis and Condensation Reactions

The methoxy groups in this compound render it moisture-sensitive. Hydrolysis proceeds via nucleophilic attack by water, forming silanol intermediates:

PhMe(OMe)2Si+2H2O→PhMe(OH)2Si+2MeOH

Subsequent condensation of silanols yields siloxane networks. Kinetic studies indicate slower hydrolysis compared to trialkoxysilanes due to steric hindrance from the phenyl group .

Group Exchange Reactions

In the presence of chlorosilanes, this compound participates in methoxy-chloro exchange. For example, reacting with dimethyl dichlorosilane (Me₂SiCl₂) at 30–120°C produces methyldimethoxysilane and methyl dimethoxy chlorosilane as byproducts :

PhMe(OMe)2Si+Me2SiCl2→Me2Si(OMe)2+PhMe(Cl)(OMe)Si

Optimized conditions (45–55°C, glass column reactor) achieve 87% yield of methyldimethoxysilane .

Hydride Transfer Reactions

While direct hydride transfer is less common for this compound compared to phenylsilane (PhSiH₃), its derivatives participate in reduction reactions. For instance:

-

Reduction of phosphine oxides : Similar to phenylsilane, it reduces tertiary phosphine oxides to phosphines with retention of configuration :

R3PO+PhMe(OMe)2SiH→R3P+PhMe(OMe)2SiOH

-

Catalytic reductions : In enzymatic systems (e.g., human carbonic anhydrase II), silane derivatives transfer hydrides to ketones, though enantioselectivity depends on the catalyst .

Table 1: Key Reaction Conditions and Yields

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactions

Dimethoxymethyl(phenyl)silane is characterized by its ability to form stable silicon-carbon bonds, which allows it to undergo various chemical transformations. Key reactions include:

- Oxidation : Forms silanols or siloxanes.

- Reduction : Can be reduced to form silanes using reagents like lithium aluminum hydride (LiAlH₄).

- Substitution : Engages in nucleophilic substitution reactions with halides.

- Hydrolysis : Reacts with moisture to yield silanols and methanol.

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of other organosilicon compounds. Its unique structure allows it to act as a precursor for various silicon-based materials.

Biological Applications

In biological research, this compound is utilized in the synthesis of biologically active molecules and as a protective group for functional groups in biomolecules. Its ability to form stable bonds makes it valuable in drug development and delivery systems.

Medical Uses

This compound is involved in developing pharmaceuticals, particularly in formulations that require stability and controlled release of active ingredients. Its properties enhance the efficacy of drug delivery systems.

Industrial Applications

This compound plays a crucial role in the production of silicone polymers, resins, and coatings. It is particularly noted for its use as a cross-linking agent for room-temperature vulcanized silicone rubber, enhancing mechanical strength and thermal stability .

Case Study 1: Cross-Linking Agent in Silicone Rubber

A study demonstrated that this compound significantly improved the mechanical properties of silicone rubber when used as a cross-linking agent. The resulting material exhibited enhanced heat resistance and moisture resistance compared to traditional silicone formulations .

Case Study 2: Drug Delivery Systems

Research highlighted the use of this compound in developing advanced drug delivery systems. The compound's ability to form stable complexes with active pharmaceutical ingredients led to improved release profiles and bioavailability .

Wirkmechanismus

The mechanism of action of dimethoxymethyl(phenyl)silane involves its ability to form stable silicon-carbon bonds. This compound can undergo various chemical transformations, allowing it to interact with different molecular targets and pathways. For example, it can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols .

Vergleich Mit ähnlichen Verbindungen

Dimethoxymethyl(phenyl)silane can be compared with other similar organosilicon compounds, such as:

Dimethoxydimethylsilane: This compound has two methyl groups attached to the silicon atom instead of one phenyl group.

Trimethoxymethylsilane: This compound has three methoxy groups attached to the silicon atom.

This compound is unique due to the presence of the phenyl group, which imparts different chemical properties and reactivity compared to other organosilicon compounds.

Biologische Aktivität

Dimethoxymethyl(phenyl)silane is a silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its biological activity, particularly in the context of anticancer and antimicrobial properties, is of significant interest. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its silane backbone, which features two methoxy groups and a phenyl group. The general formula can be represented as:

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research has shown that silanes can enhance the antimicrobial efficacy of coatings and materials. The incorporation of silanes into polymer matrices has been reported to improve resistance against bacterial adhesion and biofilm formation.

Case Studies

- Anticancer Activity : A study investigated the effects of silane derivatives on human cancer cell lines. Results indicated that certain silanes could significantly reduce cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Antimicrobial Efficacy : In another study focusing on silane-modified surfaces, it was found that surfaces treated with this compound exhibited reduced bacterial colonization compared to untreated controls. This suggests potential applications in medical devices and hospital environments to mitigate infection risks.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Cell cycle arrest | ||

| Antimicrobial | Reduced bacterial adhesion | |

| Biofilm formation inhibition |

Research Findings

- Mechanistic Insights : Studies suggest that the biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, leading to altered cellular functions.

- Synergistic Effects : Combining this compound with other therapeutic agents may enhance its efficacy, particularly in cancer treatment protocols.

Eigenschaften

IUPAC Name |

dimethoxymethyl(phenyl)silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2Si/c1-10-9(11-2)12-8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUYENEAPLWBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(OC)[SiH2]C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.